7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
The compound 7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them essential in treating various infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the fluoroquinolone core. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and β-ketoesters.
Introduction of the piperazine moiety: The piperazine ring is introduced at the C7 position of the quinoline core through nucleophilic substitution reactions.
Attachment of the 3-chlorophenyl group: This involves acylation reactions using 3-chlorobenzoyl chloride.
Formation of the thiadiazole ring: This is achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The piperazine and thiadiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine and thiadiazole rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antibacterial agent in treating infections.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
The unique combination of the piperazine and thiadiazole rings in this compound enhances its lipophilicity and antimicrobial potency, making it more effective against resistant bacterial strains .
Properties
Molecular Formula |
C29H28ClFN6O3S |
---|---|
Molecular Weight |
595.1 g/mol |
IUPAC Name |
7-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C29H28ClFN6O3S/c1-2-4-25-33-34-29(41-25)32-27(39)21-16-37(19-7-8-19)23-15-24(22(31)14-20(23)26(21)38)35-9-11-36(12-10-35)28(40)17-5-3-6-18(30)13-17/h3,5-6,13-16,19H,2,4,7-12H2,1H3,(H,32,34,39) |
InChI Key |
GIRLINXZWYPNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)C6CC6 |
Origin of Product |
United States |
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